N-(4-acetylphenyl)-3,5-diethoxybenzamide
Description
N-(4-Acetylphenyl)-3,5-diethoxybenzamide is a benzamide derivative characterized by a central benzamide core substituted with ethoxy groups at the 3,5-positions and an acetyl moiety on the para-position of the aniline ring.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3,5-diethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-23-17-10-15(11-18(12-17)24-5-2)19(22)20-16-8-6-14(7-9-16)13(3)21/h6-12H,4-5H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZPKKPUNVOQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3,5-diethoxybenzamide typically involves the reaction of 4-acetylphenylamine with 3,5-diethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-acetylphenyl)-3,5-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Formation of N-(4-carboxyphenyl)-3,5-diethoxybenzamide.
Reduction: Formation of N-(4-aminophenyl)-3,5-diethoxybenzamide.
Substitution: Formation of N-(4-acetylphenyl)-3,5-dihydroxybenzamide when ethoxy groups are replaced with hydroxyl groups.
Scientific Research Applications
Chemistry: N-(4-acetylphenyl)-3,5-diethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes. It is also investigated for its ability to interact with biological macromolecules such as proteins and nucleic acids.
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials with unique properties. It is also employed in the formulation of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3,5-diethoxybenzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their substituent variations are summarized below:
Key Observations:
- Substituent Effects on Lipophilicity: Ethoxy groups (as in the target compound) confer higher lipophilicity compared to methoxy analogs (e.g., 3,5-Dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide), which may enhance bioavailability .
- Crystallographic Stability: Methoxy-substituted analogs exhibit well-defined crystal structures due to hydrogen bonding, whereas bulkier ethoxy groups may disrupt packing, reducing crystallinity .
Pharmacological and Agrochemical Potential
Spectroscopic and Theoretical Insights
- Charge Distribution (): Quantum chemical studies on nitro- and dimethylamino-substituted benzamides reveal that electron-withdrawing groups (e.g., acetyl) polarize the benzamide core, altering dipole moments and charge transfer properties. This could enhance binding to biological targets .
- Spectroscopic Signatures: Methoxy and ethoxy groups exhibit distinct IR and NMR profiles, aiding in structural characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
